Picumeterol

Description

Overview of Beta-2 Adrenoceptor Agonist Research Context

Beta-2 adrenoceptor (β2-AR) agonists are a critical class of drugs that selectively target β2-receptors, primarily found in the smooth muscle of the airways. wikipedia.orgpnas.org Activation of these G protein-coupled receptors (GPCRs) initiates a signaling cascade that leads to smooth muscle relaxation, resulting in the dilation of bronchial passages. wikipedia.org This mechanism of action makes them fundamental in the treatment of obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). wikipedia.orgwikipedia.org

The development of these agonists has been a process of refinement aimed at maximizing therapeutic benefit while minimizing side effects. wikipedia.org The journey began with non-selective sympathomimetic agents like adrenaline (epinephrine), which was first isolated in 1901. wikipedia.orgnih.gov While effective, its action on other adrenergic receptors led to significant side effects. The development of the first non-selective beta-agonist, isoprenaline (isoproterenol), in the 1940s was a step forward, but it still affected both β1 and β2 receptors. nih.govnih.gov

A major breakthrough occurred in the 1960s with the development of β2-selective agonists, which could target the lungs more specifically. nih.gov This led to the creation of short-acting beta-agonists (SABAs) like Salbutamol (B1663637) (albuterol), introduced in 1968, which offered rapid relief from acute symptoms. nih.gov The quest for more convenient, long-term management of symptoms drove research further, culminating in the introduction of long-acting beta-agonists (LABAs) such as Salmeterol and Formoterol (B127741) in the 1990s. wikipedia.orgnih.gov These agents provided bronchodilation for up to 12 hours. It was within this innovative environment, focused on achieving potent, selective, and long-acting β2-agonists, that Picumeterol (B1677864) was developed. wikipedia.orgresearchgate.net

Historical Overview of this compound Research and Development Status

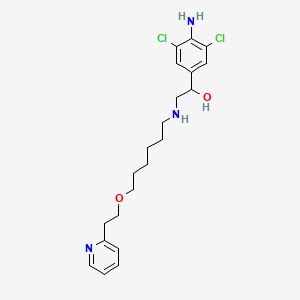

This compound, also known by its developmental code GR114297A, emerged from research as a potent and highly selective β2-adrenoceptor agonist. medchemexpress.comncats.io Chemically, it is the (R)-enantiomer of a racemic compound, GR63411B. ncats.ionih.gov Pharmacological studies demonstrated that this compound was approximately 40 times more potent than its corresponding (S)-isomer in various in vitro models, highlighting the stereoselectivity of the β2-adrenoceptor. ncats.io

The primary goal for this compound was its development as a long-acting bronchodilator for the treatment of asthma. ncats.io Initial studies were promising, showing that this compound produced long-lasting relaxation of airway smooth muscle in both in vitro laboratory tests and in vivo animal models. researchgate.netnih.govkarger.com This suggested it could be a valuable next-generation LABA.

However, the compound's trajectory shifted dramatically following human clinical trials. In studies involving asthmatic patients, this compound, while demonstrating bronchodilator effects, was found to be short-acting. ncats.ionih.gov This clinical outcome was in stark contrast to the sustained effects observed in preclinical pharmacology. nih.govkarger.com Furthermore, despite causing initial bronchodilation, it did not protect against methacholine-induced bronchoconstriction when compared with a placebo. ncats.ionih.gov Due to this discrepancy between preclinical data and clinical results, the development of this compound was halted in 1993. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C21H29Cl2N3O2 |

|---|---|

Molecular Weight |

426.4 g/mol |

IUPAC Name |

1-(4-amino-3,5-dichlorophenyl)-2-[6-(2-pyridin-2-ylethoxy)hexylamino]ethanol |

InChI |

InChI=1S/C21H29Cl2N3O2/c22-18-13-16(14-19(23)21(18)24)20(27)15-25-9-4-1-2-6-11-28-12-8-17-7-3-5-10-26-17/h3,5,7,10,13-14,20,25,27H,1-2,4,6,8-9,11-12,15,24H2 |

InChI Key |

NUBLQEKABJXICM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Picumeterol

Enantioselective Synthesis Approaches for Picumeterol (B1677864) and its Enantiomers

The creation of a specific enantiomer of a chiral drug like this compound is crucial, as different enantiomers can have varied physiological effects. Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a single enantiomer of a chiral molecule.

Asymmetric Reduction Strategies for Key Intermediates

A key step in the synthesis of β-amino alcohols such as this compound is the stereoselective reduction of a prochiral ketone intermediate. This transformation establishes the chiral center at the hydroxyl-bearing carbon. Various asymmetric reduction strategies are available to achieve high enantioselectivity.

One prominent method is the use of chiral catalysts in hydrogenation or transfer hydrogenation reactions. Catalysts derived from transition metals like ruthenium, rhodium, and iridium, complexed with chiral ligands, are effective in delivering hydrogen to one face of the carbonyl group preferentially. For instance, Noyori's catalyst, which utilizes a Ru-BINAP-diamine complex, is a well-established system for the asymmetric hydrogenation of ketones.

Another powerful approach involves the use of oxazaborolidine catalysts, as developed by Corey, Bakshi, and Shibata (CBS). These catalysts, used in conjunction with a stoichiometric reducing agent like borane, can achieve high enantiomeric excess in the reduction of a wide range of ketones. mdpi.com The stereochemical outcome is predictable based on the catalyst's chirality. mdpi.com

Enzyme-catalyzed reductions also offer a highly selective and environmentally friendly alternative. Dehydrogenases/reductases from various microorganisms can reduce ketones to their corresponding alcohols with excellent enantioselectivity. nih.gov For example, (S)-1-phenylethanol dehydrogenase (PEDH) has been shown to be effective in the asymmetric reduction of various prochiral ketones. nih.gov

Table 1: Comparison of Asymmetric Reduction Strategies

| Strategy | Catalyst/Reagent | Key Features |

| Catalytic Hydrogenation | Transition metal (e.g., Ru, Rh) with chiral ligands (e.g., BINAP) | High efficiency, use of H2 gas |

| CBS Reduction | Chiral oxazaborolidine catalyst with borane | High enantioselectivity, predictable stereochemistry |

| Enzymatic Reduction | Dehydrogenases/Reductases (e.g., PEDH) | High enantioselectivity, mild reaction conditions, environmentally friendly |

Stereochemical Control and Purity in this compound Synthesis

Achieving a high degree of stereochemical control is paramount in the synthesis of this compound to ensure that the final product is predominantly one enantiomer. The enantiomeric excess (ee) is a measure of this purity. The choice of the asymmetric reduction strategy directly impacts the achievable ee.

For instance, in the synthesis of related β-amino alcohols, enantioselectivities exceeding 90% ee are often reported using catalytic asymmetric reduction methods. mdpi.com The optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and pressure, is crucial for maximizing the enantiomeric excess.

In cases where asymmetric synthesis does not yield a product with the desired enantiomeric purity, chiral resolution techniques can be employed. This involves separating a racemic mixture into its individual enantiomers. Common methods include the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. Chiral chromatography is another powerful technique for separating enantiomers.

The absolute configuration of the synthesized this compound can be determined using various analytical techniques, including X-ray crystallography of a suitable crystalline derivative, or by comparing its chiroptical properties (e.g., optical rotation) with those of a known standard.

Conventional Synthetic Routes and Aminoalcohol Motif Construction

Conventional synthetic approaches to the 2-amino-1-(2-pyridyl)ethanol core of this compound often involve the construction of the amino alcohol motif through established organic reactions. A common strategy involves the reaction of a pyridine-containing starting material with a suitable three-carbon building block.

One general method for the synthesis of 2-amino-1-arylethanol derivatives starts with an appropriate pyridine (B92270) derivative. For example, 2-acetylpyridine (B122185) can be subjected to an asymmetric reduction, as discussed previously, to introduce the chiral hydroxyl group. Subsequent functional group manipulations can then be used to introduce the amino group at the adjacent carbon.

Alternatively, a nucleophilic addition to a pyridine-2-carboxaldehyde derivative can be employed. The addition of a nucleophile containing a protected amino group, followed by deprotection, would yield the desired amino alcohol.

Another approach involves the ring-opening of a suitably substituted epoxide. For instance, a styrene (B11656) oxide derivative of pyridine could be reacted with an amine to introduce the amino group and generate the β-amino alcohol structure. The regioselectivity of the epoxide opening is a key consideration in this approach.

A common synthetic route for similar compounds involves the reaction of 5-amino-2-chloropyridine (B41692) with an appropriate amine, followed by the introduction of the ethanol (B145695) group.

Emerging Synthetic Technologies Applicable to this compound Analogs

Recent advances in synthetic organic chemistry offer new possibilities for the synthesis of this compound and its analogs with improved efficiency and sustainability.

Flow Photochemistry Platforms

Flow chemistry, particularly when combined with photochemistry, offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. nih.govnih.gov Photochemical reactions can be used to construct complex molecular architectures under mild conditions. worktribe.com The use of continuous-flow reactors allows for precise control over reaction parameters such as irradiation time and temperature, leading to higher yields and selectivities. nih.gov This technology could be applied to the synthesis of this compound analogs by, for example, using a photochemical key step to construct the pyridine ring or to introduce specific functional groups. The development of a photochemical route in a flow platform could lead to a more efficient and sustainable manufacturing process for this class of compounds.

Microwave and Ultrasound Mediated Techniques

The application of microwave irradiation and ultrasonication has become a valuable tool in modern organic synthesis, often leading to significant rate enhancements, higher yields, and cleaner reactions compared to conventional heating methods. While no specific studies on the use of these techniques for this compound synthesis have been published, their potential benefits can be extrapolated.

Microwave-Assisted Synthesis:

Microwave energy can efficiently and rapidly heat reaction mixtures, leading to a reduction in reaction times from hours to minutes. For a multi-step synthesis that could be proposed for this compound, key reactions such as carbon-nitrogen bond formations (e.g., alkylation of amines) or ether synthesis could potentially be accelerated. The selective heating of polar reagents and solvents can also minimize the formation of byproducts.

Ultrasound-Mediated Synthesis:

Sonication, the application of ultrasound to a reaction, can enhance chemical reactivity through acoustic cavitation. The formation and collapse of microscopic bubbles generate localized high temperatures and pressures, leading to increased mass transfer and reaction rates. In a hypothetical synthesis of this compound, ultrasound could be beneficial in steps involving heterogeneous mixtures or to overcome activation energy barriers in sluggish reactions.

Hypothetical Application in this compound Synthesis:

| Reaction Step (Hypothetical) | Conventional Method | Potential Green Technique | Anticipated Advantages |

| N-alkylation of the secondary amine | Refluxing in a high-boiling solvent for several hours | Microwave irradiation in a suitable solvent (e.g., ethanol) for minutes | Reduced reaction time, potentially higher yield, and fewer side reactions. |

| Ether synthesis (Williamson ether synthesis) | Heating with a strong base for an extended period | Ultrasound irradiation in a suitable solvent | Increased reaction rate, potentially lower reaction temperature, and improved yield. |

This table is for illustrative purposes only and is based on general principles of organic synthesis, not on published data for this compound.

Alternative Synthetic Routes and Process Optimization

The development of alternative synthetic routes and the optimization of existing processes are crucial for the large-scale, cost-effective, and environmentally friendly production of pharmaceutical compounds. For a molecule like this compound, several strategies could be envisioned to improve upon a hypothetical initial synthetic pathway.

Alternative Synthetic Routes:

Process Optimization:

Process optimization focuses on refining each step of a synthetic route to maximize yield, purity, and efficiency while minimizing cost and environmental impact. Key parameters for optimization in a hypothetical this compound synthesis would include:

Catalyst Selection: Investigating different catalysts for key bond-forming reactions to improve efficiency and selectivity.

Solvent Screening: Choosing solvents that are not only effective for the reaction but also environmentally benign and easily recyclable.

Reaction Conditions: Systematically varying temperature, pressure, and reaction time to find the optimal balance for yield and purity.

Purification Methods: Developing efficient and scalable purification techniques, such as crystallization or chromatography, to isolate the final product with high purity.

Illustrative Data on Process Optimization (Hypothetical):

| Parameter Optimized | Initial Condition | Optimized Condition | Impact on Yield/Purity |

| Catalyst for C-N coupling | Palladium-based catalyst A | Palladium-based catalyst B with a specific ligand | Increased yield from 75% to 92%. |

| Solvent for final crystallization | Methanol/Water | Isopropanol/Heptane | Improved crystal morphology and purity from 98.5% to >99.5%. |

| Reaction Temperature | 100 °C | 80 °C | Reduced byproduct formation, improving the overall process efficiency. |

This table presents hypothetical data to illustrate the principles of process optimization and does not represent actual experimental results for this compound.

Structure Activity Relationship Sar Studies of Picumeterol

Correlation Between Structural Modifications and Pharmacological Activity

Studies on analogs of other LABAs, such as Salmeterol, provide insights that are applicable to understanding Picumeterol's SAR. For instance, modifications to the phenyl ring can impact potency. Research on Salmeterol analogs showed that introducing a primary sulfonamide group at the meta-position of the phenyl ring resulted in very potent human β2-agonists. researchgate.net In contrast, para- and ortho-substituted analogs were less potent. researchgate.net This highlights the sensitivity of the receptor to the substitution pattern on the aromatic ring.

Furthermore, the nature of the substituent on the nitrogen atom is critical. Generally, larger substituents on the amine increase β2-selectivity. The long lipophilic side chain characteristic of LABAs is a key determinant of their extended duration of action. This chain is thought to anchor the molecule in or near the receptor's lipid bilayer, allowing for repeated binding and activation.

The synthesis and evaluation of various analogs, where different parts of the molecule are systematically altered, are crucial for building a comprehensive SAR profile. innovareacademics.innih.govnih.govnih.govmdpi.com This process allows for the fine-tuning of the molecule to achieve the desired pharmacological profile.

Identification of Key Functional Groups for Beta-2 Adrenoceptor Interaction

The interaction between a β2-agonist and the β2-adrenoceptor is a highly specific, three-dimensional event mediated by key functional groups on the agonist molecule. plos.org These interactions are crucial for receptor activation and the subsequent cellular response, which for This compound (B1677864) leads to bronchodilation. wikipedia.org

Several key functional groups have been identified as essential for the activity of β2-agonists:

The Protonated Amine: The nitrogen atom in the ethanolamine (B43304) side chain is typically protonated at physiological pH. This positively charged group forms a crucial ionic bond with the negatively charged carboxylate side chain of an aspartic acid residue (specifically Asp113 in transmembrane domain 3) of the receptor. researchgate.netnih.gov This interaction is a primary anchor point for the agonist in the receptor's binding pocket.

The β-Hydroxyl Group: The hydroxyl group on the chiral carbon of the ethanolamine side chain is vital for high-affinity binding and agonist activity. It forms a hydrogen bond with an asparagine residue (Asn293 in transmembrane domain 6) within the receptor. researchgate.netnih.gov This interaction is also critical for the stereoselectivity of the receptor.

The Aromatic Ring System: The substituted phenyl ring (in the case of this compound, a 4-amino-3,5-dichloro-benzenemethanol moiety) mimics the catechol ring of endogenous catecholamines like epinephrine. plos.org This part of the molecule engages with serine residues (Ser203, Ser204, and Ser207 in transmembrane domain 5) in the binding pocket, typically through hydrogen bonds. plos.orgresearchgate.net

The combination of these interactions stabilizes the active conformation of the receptor, leading to the activation of downstream signaling pathways. google.com

Chirality and Stereoselectivity in this compound's Receptor Binding

Chirality plays a critical role in the interaction of β2-agonists with their receptor. This compound possesses a chiral center at the carbon atom bearing the β-hydroxyl group. Consequently, it exists as two stereoisomers (enantiomers), the (R)- and (S)-isomers.

The β2-adrenoceptor exhibits a high degree of stereoselectivity, meaning it preferentially binds to one enantiomer over the other. For most catecholamine-like agonists, the (R)-enantiomer is significantly more potent than the (S)-enantiomer. nih.gov This stereoselectivity is primarily attributed to the specific hydrogen bond interaction between the β-hydroxyl group of the agonist and the asparagine residue (Asn293) in the receptor's sixth transmembrane domain. researchgate.netnih.gov The spatial arrangement of the (R)-isomer allows for an optimal orientation of the hydroxyl group to form this bond, whereas the (S)-isomer does not fit as well.

Studies on the stereoisomers of other β2-agonists like fenoterol (B1672521) have demonstrated that different isomers can not only have different potencies but can also trigger different downstream signaling pathways (a phenomenon known as functional selectivity or biased agonism). nih.gov For example, the (R,R)-isomers of fenoterol and its derivatives preferentially activate Gs protein signaling, while the (S,R)-isomers can activate both Gs and Gi proteins. nih.gov This highlights the profound impact of stereochemistry on the quality of the pharmacological response. While specific data for this compound's enantiomers were not found in the provided search results, the general principles of stereoselectivity for β2-agonists are well-established and would be expected to apply. oatext.com

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netijert.org The goal of QSAR studies is to develop predictive models that can estimate the activity of new, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts. researchgate.netcrpsonline.com

The general process of a QSAR study involves:

Assembling a dataset of compounds with known biological activities.

Calculating a variety of molecular descriptors for each compound that quantify different aspects of their chemical structure.

Using statistical methods to build a mathematical model that correlates the descriptors with the biological activity.

Validating the model to ensure its predictive power.

Several computational techniques can be employed to develop QSAR models. The choice of method depends on the nature of the data and the complexity of the relationship between structure and activity. Common techniques include:

Multiple Linear Regression (MLR): This is one of the simplest and most common methods. It assumes a linear relationship between the biological activity and the molecular descriptors. The output is an equation that can be easily interpreted to understand the influence of each descriptor. ugm.ac.id

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models inspired by the structure of the human brain. They are capable of modeling highly complex relationships between descriptors and activity and can often achieve higher predictive accuracy than linear methods. nih.gov

Support Vector Machines (SVM): SVM is a machine learning technique that can be used for both classification (e.g., active vs. inactive) and regression (predicting a continuous activity value). It works by finding an optimal hyperplane that separates the data points into different classes or fits the data for regression.

Molecular descriptors are numerical values that represent the chemical and physical properties of a molecule derived from its structure. amazon.comnih.gov There are thousands of potential descriptors, categorized based on the dimensionality of the information they encode (1D, 2D, 3D, etc.). The selection of relevant descriptors is a critical step in building a robust QSAR model. youtube.com

Examples of molecular descriptors include:

Constitutional descriptors: Molecular weight, number of atoms, number of rotatable bonds.

Topological descriptors: Indices that describe the connectivity of atoms in a molecule.

Quantum-chemical descriptors: Derived from quantum mechanics calculations, such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and atomic net charges. ugm.ac.id

Physicochemical properties: LogP (lipophilicity), polar surface area (PSA), and solubility (LogS). researchgate.netnih.gov

A recent QSAR study on a series of 1,2,4-triazine-3(2H)-one derivatives as potential anticancer agents found that descriptors like absolute electronegativity and water solubility significantly influenced inhibitory activity, achieving a predictive accuracy (R²) of 0.849. nih.gov Similar approaches can be applied to β2-agonists to identify the key physicochemical properties that govern their potency and selectivity.

| Descriptor Category | Examples | Potential Relevance to β2-Agonist Activity |

| Hydrophobic | LogP, LogD | Influences membrane partitioning and access to the receptor binding site. nih.gov |

| Electronic | Atomic charges, Dipole moment, HOMO/LUMO energies | Governs electrostatic and hydrogen bonding interactions with receptor residues. ugm.ac.id |

| Steric/Topological | Molecular volume, Surface area, Shape indices | Determines the fit of the molecule within the binding pocket. |

| Hydrogen Bonding | Number of H-bond donors/acceptors, Polar Surface Area (PSA) | Critical for specific interactions with key amino acid residues in the receptor. researchgate.net |

Pharmacophore Modeling for Beta-2 Adrenoceptor Agonism

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. nih.gov Pharmacophore modeling is a powerful tool in drug discovery used to identify new potential lead compounds from large chemical databases (virtual screening) and to guide the design of new molecules. nih.gov

A selective pharmacophore model for β2-adrenoceptor agonists was developed based on a series of known selective compounds. researchgate.netnih.gov The best-ranked hypothesis, Hypo1_I, consisted of five essential chemical features:

One hydrogen-bond acceptor

One hydrogen-bond donor

Two aromatic rings

One positive ionizable feature

This model is consistent with the known key interactions between β2-agonists and the receptor. researchgate.net The positive ionizable feature corresponds to the protonated amine interacting with Asp113. The hydrogen bond donor represents the β-hydroxyl group interacting with Asn293. The hydrogen bond acceptor and aromatic features map onto the substituted phenyl ring that interacts with the serine residues in transmembrane domain 5. researchgate.netnih.gov

This pharmacophore model was shown to effectively differentiate between β2-agonists and β1-agonists, indicating its utility in predicting selectivity. researchgate.netnih.gov Such a model can serve as a valuable tool for the rational design of novel, potent, and selective β2-adrenoceptor agonists like this compound.

| Pharmacophore Feature | Corresponding Chemical Group in β2-Agonists | Key Receptor Interaction |

| Positive Ionizable | Protonated amine | Ionic bond with Asp113 (TM3) researchgate.netnih.gov |

| Hydrogen Bond Donor | β-hydroxyl group | Hydrogen bond with Asn293 (TM6) researchgate.netnih.gov |

| Hydrogen Bond Acceptor | Hydroxyl or similar group on the aromatic ring | Hydrogen bond with Ser203/204/207 (TM5) researchgate.net |

| Aromatic Ring (x2) | Substituted phenyl/catechol-mimic ring system | π-π stacking or hydrophobic interactions with aromatic residues. researchgate.netnih.gov |

Mechanism of Action Research of Picumeterol at Cellular and Subcellular Levels

Beta-2 Adrenoceptor Agonism and Downstream Signaling Pathways

As a beta-2 adrenoceptor agonist, Picumeterol (B1677864) selectively binds to and activates beta-2 adrenergic receptors (β2-AR), which are predominantly located on the surface of airway smooth muscle cells. These receptors are a class of G protein-coupled receptors (GPCRs). Upon agonist binding, the receptor undergoes a conformational change that activates the associated heterotrimeric Gs protein.

This activation prompts the Gs alpha subunit to release GDP and bind GTP, causing it to dissociate from the beta-gamma subunits. The activated Gs alpha subunit then stimulates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger, cyclic adenosine monophosphate (cAMP). The subsequent elevation of intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, which manifests as bronchodilation. nih.gov

Receptor Binding Kinetics and Affinity

The interaction of an agonist with its receptor is defined by its binding affinity (how tightly it binds) and kinetics (the rates of association and dissociation). Affinity is commonly expressed as the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. While specific binding affinity values for this compound are not consistently reported in publicly available literature, studies have characterized its properties alongside other well-known β2-agonists. nih.gov

Research involving a panel of β2-agonists, including this compound, indicates that physicochemical properties like lipophilicity play a significant role in the drug's interaction with the cell membrane, contributing to high cell retention. nih.gov This high retention, a kinetic property related to a slow dissociation rate (koff) from the receptor or surrounding lipid bilayer, is thought to contribute to a prolonged duration of action at the cellular level. nih.gov

For comparison, the binding affinities (pKd values, the negative logarithm of the Kd) for several reference β2-agonists have been determined in various cell systems.

Table 1: Comparative Binding Affinity of β2-Adrenoceptor Agonists in Human Airway Smooth Muscle Cells (HASMC)

| Agonist | pKd Value (Mean ± SEM) |

|---|---|

| Isoprenaline | Not Reported in this Study |

| Salbutamol (B1663637) | 6.2 ± 0.1 |

| Formoterol (B127741) | 7.1 ± 0.1 |

| Salmeterol | 7.0 ± 0.2 |

| Indacaterol | 7.2 ± 0.1 |

| This compound | Not Reported in this Study |

Data derived from studies on human airway smooth muscle cells. nih.gov A higher pKd value corresponds to a higher binding affinity.

Intracellular Cyclic AMP (cAMP) Elevation Studies

A primary measure of β2-adrenoceptor activation is the quantification of intracellular cAMP accumulation. Studies have directly evaluated this compound's ability to stimulate cAMP production in human airway cells. nih.govnih.gov In comparative studies using human airway smooth muscle cells (HASMC), this compound was assessed alongside a panel of other short- and long-acting β2-agonists. These studies determine the potency (pEC50, the negative log of the concentration required to produce 50% of the maximal effect) and the maximal effect (Emax) of the drug.

The response to β2-agonists, including this compound, has been shown to be cell-type dependent, with differing potencies and intrinsic activities observed in human airway smooth muscle cells (HASMC) versus normal human bronchial epithelial cells (NHBEC). nih.gov

Table 2: Potency (pEC50) for cAMP Accumulation in Human Airway Cells

| Agonist | pEC50 in HASMC (Mean ± SEM) | pEC50 in NHBEC (Mean ± SEM) |

|---|---|---|

| Isoprenaline | 7.5 ± 0.1 | 9.0 ± 0.1 |

| Salbutamol | 6.4 ± 0.1 | 7.4 ± 0.1 |

| Formoterol | 8.1 ± 0.1 | 9.5 ± 0.1 |

| Salmeterol | 7.5 ± 0.2 | 8.5 ± 0.1 |

| Indacaterol | 7.4 ± 0.1 | 8.8 ± 0.1 |

| This compound | 7.0 ± 0.1 | 8.2 ± 0.2 |

Data represents agonist potency in stimulating cAMP. nih.gov

Intrinsic Activity Characterization in Comparison to Reference Agonists

Intrinsic activity, or efficacy, refers to the ability of a drug-receptor complex to produce a maximal functional response. sigmaaldrich.com It is often expressed relative to a full agonist, such as Isoprenaline, which is defined as having an intrinsic activity of 1.0. researchgate.net An agonist with lower intrinsic activity is termed a partial agonist.

In vitro studies in human bronchial smooth muscle cells have consistently found that this compound has a lower intrinsic activity than the full agonist Isoprenaline and other agonists like Salbutamol. nih.gov This characterization as a partial agonist is a key feature of its pharmacological profile.

Table 3: Intrinsic Activity for cAMP Accumulation in Human Airway Cells

| Agonist | Intrinsic Activity in HASMC (Relative to Isoprenaline) | Intrinsic Activity in NHBEC (Relative to Isoprenaline) |

|---|---|---|

| Isoprenaline | 1.00 | 1.00 |

| Salbutamol | 0.81 ± 0.04 | 0.91 ± 0.05 |

| Formoterol | 0.89 ± 0.06 | 1.02 ± 0.05 |

| Salmeterol | 0.43 ± 0.05 | 0.72 ± 0.05 |

| Indacaterol | 0.61 ± 0.04 | 0.94 ± 0.05 |

| This compound | 0.54 ± 0.05 | 0.78 ± 0.03 |

Intrinsic activity is calculated as the Emax of the agonist relative to the Emax of Isoprenaline in each cell type. nih.gov

Interestingly, despite being a partial agonist, studies on long-term exposure showed that this compound, along with Salmeterol, induced a more significant reduction in cellular responsiveness (desensitization) upon restimulation compared to full agonists like Isoprenaline and Formoterol. nih.gov

Dissociation of Pharmacological Effects in Airway Smooth Muscle Models

A notable characteristic of this compound is the observed dissociation between some of its pharmacological effects. Research has highlighted a discrepancy between its effects in vitro and in vivo. nih.gov While this compound demonstrates long-lasting relaxation of airway smooth muscle in in vitro models, its bronchodilator effects in clinical studies with asthmatics were found to be short-acting. nih.gov

Furthermore, a significant dissociation was reported between its bronchodilator activity and its ability to protect against airway hyperresponsiveness. In studies on asthmatic patients, despite causing bronchodilation (an improvement in FEV1), this compound did not provide protection against bronchoconstriction induced by methacholine (B1211447). nih.gov This suggests that the cellular mechanisms leading to smooth muscle relaxation may be distinct from those that protect against bronchoconstrictor stimuli. Researchers have suggested that the compound's low intrinsic activity may be a factor contributing to this observed dissociation of effects. nih.gov

In Vitro Pharmacological Characterization of Picumeterol

Receptor Selectivity and Potency Profiling in Isolated Systems

Picumeterol (B1677864) is distinguished as a potent and selective beta-2 adrenoceptor agonist. nih.gov Preclinical investigations have confirmed its primary therapeutic activity is mediated through its interaction with beta-2 adrenoceptors, which are crucial for bronchial smooth muscle relaxation. The activation of these receptors initiates a signaling pathway involving adenylate cyclase, leading to the desired bronchodilatory effect.

Studies have focused on this compound's receptor selectivity to ensure its targeted action. Like other beta-2 adrenoceptor agonists in clinical use, such as formoterol (B127741) and salmeterol, this compound was developed as a pure R-enantiomer, which is the pharmacologically active form. ucl.ac.be

Studies in Human Bronchial Smooth Muscle Cells

In vitro experiments utilizing human bronchial smooth muscle cells have been instrumental in elucidating the intrinsic activity of this compound. nih.gov A key measure of its effect is the increase in intracellular cyclic AMP (cAMP) levels, a secondary messenger that plays a vital role in smooth muscle relaxation. nih.govfrontiersin.org Research has shown that stimulation of beta-2 receptors by an agonist leads to the activation of adenylyl cyclase, which in turn catalyzes the formation of cAMP. frontiersin.org This increase in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets to induce relaxation. frontiersin.org

Studies on primary human airway smooth muscle cells have been crucial for understanding the cellular responses to beta-2 agonists like this compound. researchgate.netnih.gov These cells provide a physiologically relevant model to assess the direct effects of the compound on the target tissue.

Comparative In Vitro Pharmacology with Other Beta-2 Adrenoceptor Agonists (e.g., Isoprenaline, Salbutamol)

Comparative in vitro studies have been conducted to benchmark the pharmacological profile of this compound against other established beta-2 adrenoceptor agonists, such as isoprenaline and salbutamol (B1663637). nih.gov These comparisons have focused on parameters like intrinsic activity, which is a measure of the maximal effect a drug can produce.

One study revealed that in human bronchial smooth muscle cells, this compound exhibited a lower intrinsic activity in increasing intracellular cAMP levels compared to isoprenaline and salbutamol. nih.gov Isoprenaline is considered a full agonist with high efficacy, while salbutamol is also a potent bronchodilator. nih.govresearchgate.net The lower intrinsic activity of this compound suggests a different pattern of receptor interaction and signaling compared to these other agonists. nih.gov

| Compound | Intrinsic Activity (cAMP increase) |

|---|---|

| Isoprenaline | High |

| Salbutamol | High |

| This compound | Lower than Isoprenaline and Salbutamol nih.gov |

Airway Smooth Muscle Relaxation Studies

Despite its lower intrinsic activity in cAMP production assays, this compound has demonstrated the ability to induce long-lasting relaxation of airway smooth muscle in in vitro models. nih.gov This effect is the primary therapeutic goal for beta-2 adrenoceptor agonists in the treatment of obstructive airway diseases.

Preclinical Pharmacokinetics and Metabolism of Picumeterol in Animal Models

Absorption and Disposition in Non-Human Species (e.g., Rat, Dog)

Studies in rats and dogs have demonstrated that picumeterol (B1677864) is transferred across the lungs following inhalation. nih.gov After intravenous (IV) administration, the plasma elimination half-life of this compound is approximately one hour in rats and two hours in dogs. nih.govtandfonline.com In rats, the plasma clearance was observed to be about twice the liver blood flow, and oral administration resulted in low plasma levels of the compound, suggesting extensive first-pass metabolism. nih.govtandfonline.com

| Species | Route of Administration | Plasma Elimination Half-life | Key Findings |

| Rat | Intravenous | ~1 hour | Plasma clearance is approximately double the liver blood flow. nih.govtandfonline.com |

| Dog | Intravenous | ~2 hours | - |

| Rat | Oral | - | Low plasma levels indicate significant first-pass metabolism. nih.govtandfonline.com |

| Rat, Dog | Inhalation | - | This compound is effectively transferred across the lung tissue. nih.govtandfonline.com |

Lung Transfer and Clearance Studies in Isolated Lung Preparations

In experiments using isolated, respiring rat lung preparations, radiolabeled this compound (¹⁴C-picumeterol) administered to the trachea was rapidly transferred from the airways into the perfusion media as the unchanged drug within two minutes. nih.govtandfonline.com After a two-hour perfusion period, no metabolites of this compound were detected in either the recirculating perfusate or the lung tissue itself, indicating that the lung is not a primary site of metabolism for this compound. nih.govtandfonline.com

Metabolic Pathways and Metabolite Identification in Animal Models and Microsomal Preparations

This compound undergoes extensive metabolism in both rats (approximately 95%) and dogs (approximately 90%) in vivo. nih.govtandfonline.com In vitro studies using microsomal preparations from rat, dog, and human livers have also confirmed that the compound is significantly metabolized. nih.govtandfonline.com The primary metabolic routes identified are O-dealkylation and beta-oxidation. nih.govtandfonline.comsemanticscholar.orgresearchgate.net

O-Dealkylation

O-dealkylation is a significant pathway in the metabolism of this compound. nih.govtandfonline.com This process involves the cleavage of an ether bond, a reaction commonly catalyzed by cytochrome P450 enzymes. washington.edu This metabolic transformation is a major route for many xenobiotics.

Beta-Oxidation

Beta-oxidation is another important route for the metabolism of this compound. nih.govtandfonline.com This catabolic process involves the breakdown of fatty acid molecules and, in the case of this compound, modification of its side chain. wikipedia.org

Cross-Species Metabolic Comparisons (e.g., Rat, Dog, Human Liver Microsomes)

In vitro studies have demonstrated that this compound is extensively metabolized in microsomal preparations from the livers of rats, dogs, and humans. nih.govtandfonline.com This suggests that the metabolic pathways are qualitatively similar across these species, providing a basis for extrapolating metabolic data from preclinical animal models to humans. nih.govtandfonline.com The consistent finding of extensive metabolism across species in these in vitro systems highlights the importance of the liver in the clearance of this compound. nih.govtandfonline.com

| Species/Preparation | Extent of Metabolism | Key Metabolic Pathways |

| Rat (in vivo) | ~95% | O-dealkylation, Beta-oxidation |

| Dog (in vivo) | ~90% | O-dealkylation, Beta-oxidation |

| Rat Liver Microsomes | Extensive | O-dealkylation, Beta-oxidation |

| Dog Liver Microsomes | Extensive | O-dealkylation, Beta-oxidation |

| Human Liver Microsomes | Extensive | O-dealkylation, Beta-oxidation |

Excretion Profiles in Preclinical Species

Following intravenous administration in both rats and dogs, the radioactivity from ¹⁴C-picumeterol was primarily excreted in the urine, accounting for over 50% of the administered dose. nih.govtandfonline.com The excreted radioactivity was in the form of metabolites, further confirming the extensive in vivo metabolism of the compound. nih.govtandfonline.com In dogs, some excretion of radioactivity was also observed in the bile. nih.govtandfonline.com

First-Pass Metabolism in Animal Models

Preclinical studies in animal models have demonstrated that this compound undergoes extensive first-pass metabolism, particularly following oral administration. nih.gov This phenomenon, where a significant portion of the drug is metabolized in the liver and gut wall before it reaches systemic circulation, markedly reduces its oral bioavailability.

In rats, the first-pass effect is particularly pronounced. nih.govresearchgate.net Following oral administration, plasma concentrations of this compound were observed to be low. nih.gov The plasma clearance rate in rats was approximately double the liver blood flow, indicating a high extraction ratio and efficient removal by the liver. nih.gov In vivo studies have quantified the extensive nature of this metabolism, with about 95% of the drug being metabolized in rats. nih.govresearchgate.net

Studies in dogs also revealed significant metabolism, with approximately 90% of the this compound dose being metabolized in vivo. nih.gov While the first-pass effect was explicitly noted as extensive in rats, the high percentage of in vivo metabolism in dogs also suggests a considerable first-pass effect in this species. nih.govresearchgate.net The primary metabolic pathways identified in these animal models are O-dealkylation and β-oxidation. nih.gov

| Animal Model | Extent of In Vivo Metabolism (%) | Reference |

|---|---|---|

| Rat | ~95% | nih.govresearchgate.net |

| Dog | ~90% | nih.gov |

In Vitro ADME Pharmacology (Permeability, Protein Binding, CYP Induction)

In vitro studies using liver microsomes from rats, dogs, and humans have confirmed that this compound is susceptible to metabolism in these systems. nih.gov This is consistent with the in vivo findings of extensive hepatic clearance. nih.govnih.gov The primary metabolic routes observed in vitro were O-dealkylation and β-oxidation. nih.gov

Detailed public data from preclinical in vitro studies on specific ADME (Absorption, Distribution, Metabolism, and Excretion) parameters for this compound, such as intestinal permeability, plasma protein binding, and cytochrome P450 (CYP) enzyme induction potential, are not widely available in the reviewed literature.

Permeability: Specific data on the intestinal permeability of this compound, often assessed using in vitro models like the Caco-2 cell assay, were not found in the public domain through the conducted searches.

Protein Binding: Quantitative data regarding the percentage of this compound that binds to plasma proteins in preclinical species or humans is not publicly available. This parameter is crucial as the unbound fraction of a drug is typically the pharmacologically active portion. wikipedia.org

CYP Induction: There is no specific information available in the searched literature concerning the potential of this compound to induce cytochrome P450 enzymes. evotec.comsigmaaldrich.com Such studies are important for predicting potential drug-drug interactions. evotec.com

Preclinical Efficacy Studies of Picumeterol in Animal Models

Assessment of Bronchodilatory Activity in Vivo

Picumeterol (B1677864) (GR114297A) is a potent and selective β2-adrenoceptor agonist that was developed for its potential bronchodilator and anti-bronchoconstrictor effects. nih.govresearchgate.net Preclinical in vivo studies are fundamental to establishing the bronchodilatory potential of such a compound before it can be considered for human trials. These studies are designed to assess a compound's ability to reverse or prevent bronchoconstriction induced by various stimuli in a living animal.

The standard approach involves challenging an anesthetized animal model, often the guinea pig, with a bronchoconstricting agent and then measuring the protective or reversal effect of the test compound. medchemexpress.com Common bronchoconstrictors used in these assays include histamine, methacholine (B1211447), and serotonin (B10506) (5-HT). scholaris.camedchemexpress.com In some protocols, conscious animals are used to assess protection against asphyxic collapse following exposure to an aerosolized bronchoconstrictor. medchemexpress.com Another established model uses cats, where bronchoconstriction can be induced by an infusion of 5-HT to test the bronchodilator effects of novel compounds. medchemexpress.com

While specific quantitative data from preclinical animal studies on this compound are not extensively detailed in publicly available literature, it has been reported to produce long-lasting relaxation of airway smooth muscle in vivo. nih.govd-nb.infonih.gov These foundational studies would have demonstrated its efficacy in animal models of bronchoconstriction, providing the rationale to advance the compound into clinical development. The findings from these in vivo assessments confirmed its activity as a functional β2-adrenoceptor agonist with bronchodilator properties. nih.gov

Table 2: In Vivo Models for Assessing Bronchodilatory Activity

| Animal Model | Bronchoconstrictor Agent | Measured Outcome(s) |

| Anesthetized Guinea Pig | Histamine, Methacholine | Inhibition of increased pulmonary resistance; reversal of bronchoconstriction. medchemexpress.com |

| Conscious Guinea Pig | Histamine (aerosol) | Protection from asphyxic collapse. medchemexpress.com |

| Sensitized Guinea Pig | Specific antigen (e.g., Ovalbumin) | Prevention of antigen-induced bronchoconstriction. medchemexpress.com |

| Anesthetized Cat | Serotonin (5-HT) (infusion) | Reversal of 5-HT-induced bronchoconstriction. medchemexpress.com |

Evaluation of Airway Responsiveness in Preclinical Disease Models

Beyond acute bronchodilation, a key therapeutic goal in asthma management is the reduction of airway hyperresponsiveness (AHR), which is the tendency of airways to constrict excessively in response to stimuli. Preclinical disease models are crucial for evaluating a compound's potential to modify AHR. These models typically involve sensitizing an animal to an allergen, such as ovalbumin (OVA), to induce a state of allergic airway inflammation that mimics aspects of human asthma.

The assessment of AHR in these models is performed by measuring changes in lung function in response to escalating concentrations of a bronchoconstricting agent, most commonly methacholine. There are several methods to quantify these changes. Invasive techniques in anesthetized, ventilated animals measure parameters like lung resistance (RL), providing a direct assessment of airway mechanics. Non-invasive methods, such as unrestrained whole-body plethysmography (Penh) in conscious animals, are also used, although the interpretation of Penh as a direct correlate of airway resistance is debated.

In clinical studies involving humans with atopic asthma, this compound demonstrated a dissociation between its effects on bronchodilation and AHR. d-nb.infonih.gov While the compound produced bronchodilation, it did not significantly improve airway responsiveness to methacholine (as measured by PC20, the provocative concentration causing a 20% fall in FEV1) when compared with a placebo. medchemexpress.comd-nb.infonih.gov This outcome was contrary to the long-lasting effects observed in in vitro and initial in vivo animal experiments, suggesting that the preclinical models for AHR may not have fully predicted the eventual clinical profile of the compound. d-nb.infonih.gov This discrepancy underscores the complexity of translating efficacy from animal models of airway inflammation to human asthmatics.

Table 3: Methods for Assessing Airway Responsiveness in Preclinical Models

| Method | Description | Advantages | Disadvantages |

| Invasive Lung Resistance (RL) | Measures changes in lung resistance and compliance in anesthetized, ventilated animals using forced oscillation techniques. | Direct and detailed measurement of airway mechanics. | Invasive; requires anesthesia, which can affect physiological responses. scholaris.ca |

| Unrestrained Plethysmography (Penh) | A non-invasive method that measures pressure fluctuations in a chamber housing a conscious, breathing animal to derive the "enhanced pause" (Penh) parameter. | Non-invasive; allows for longitudinal studies in the same animal. | Validity as a measure of bronchoconstriction is controversial; may be influenced by factors other than airway resistance. |

Methodological Considerations and Limitations of Animal Models in Predicting Human Efficacy

While indispensable for initial efficacy and safety screening, preclinical animal models have significant limitations in their ability to predict clinical outcomes in humans, particularly for complex respiratory diseases. The high rate of failure for respiratory drugs in clinical trials, despite promising preclinical data, highlights a considerable translational gap. The case of this compound, where long-lasting in vitro effects did not translate to long-acting clinical efficacy, exemplifies this challenge. d-nb.infonih.gov

Several methodological factors and inherent biological differences contribute to these limitations:

Interspecies Differences: There are substantial anatomical and physiological differences between human lungs and those of common laboratory animals. scholaris.ca Variations in airway branching patterns, smooth muscle distribution, and the types and responses of inflammatory cells can lead to different pharmacological effects. scholaris.camedchemexpress.com

Artificial Disease Induction: Animal models of asthma are typically induced using specific allergens and adjuvants, which may not capture the chronic, heterogeneous, and multifactorial nature of the human disease. scholaris.ca These models often represent specific inflammatory pathways (e.g., T2-high) and may not be representative of all human asthma phenotypes. nih.gov

Predictive Validity: The correlation between efficacy in animal models and success in human trials is often low. Animal tests for respiratory effects may provide little value in predicting the human response. An animal model might replicate certain symptoms, but it often misses other critical components of the human disease process.

Methodological Issues: The experimental procedures themselves can introduce confounding variables. The use of anesthesia can depress respiration and alter drug responses. scholaris.ca Furthermore, challenges in administering drugs via inhalation to animals in a way that mimics human use can lead to difficulties in dose extrapolation.

These limitations necessitate a cautious interpretation of preclinical data and fuel the ongoing development of more predictive, human-relevant models, such as those using human tissue or advanced in vitro systems like organ-on-a-chip technology.

Table 4: Key Limitations of Animal Models in Respiratory Research

| Limitation Category | Description | Impact on Translation |

| Biological Divergence | Differences in anatomy, physiology, genetics, and immunology between animals and humans. scholaris.ca | A drug may target a pathway that is less relevant or functions differently in humans, leading to a lack of efficacy. |

| Disease Modeling | Induced disease models are acute and simplistic, failing to replicate the chronicity and heterogeneity of human asthma. | Efficacy against an induced, uniform inflammation in animals may not translate to diverse human patient populations. |

| Pharmacokinetics | Differences in drug absorption, distribution, metabolism, and excretion (ADME). | A compound showing favorable duration of action in an animal model may be metabolized differently in humans, altering its efficacy profile. |

| Experimental Conditions | Confounding factors such as anesthesia, stress, and artificial methods of drug delivery. scholaris.ca | Results may be an artifact of the experimental setup rather than a true pharmacological effect relevant to the clinical setting. |

Advanced Drug Design Principles and Computational Approaches for Picumeterol and Analogs

Rational Drug Design Frameworks

Rational drug design is a process that leverages the knowledge of a biological target to create small molecules that can interact with it to produce a therapeutic effect. slideshare.net This approach can be broadly categorized into two main strategies: structure-based drug design and ligand-based drug design. slideshare.netdrugdiscoverynews.com The goal is to design molecules with high potency and selectivity, thereby minimizing off-target effects. slideshare.net In the context of picumeterol (B1677864), a β2-adrenergic agonist, rational drug design aims to optimize its interaction with the β2-adrenergic receptor. medchemexpress.comwikipedia.org

The process begins with identifying and validating a biological target, in this case, the β2-adrenergic receptor, which is implicated in respiratory diseases. drugdiscoverynews.comwikipedia.org Understanding the three-dimensional structure of this receptor is crucial for designing effective drugs. isomorphiclabs.comnih.gov Computational tools and techniques play a pivotal role in this process, from target identification to lead optimization. researchgate.net These methods help in analyzing the structures of active molecules and their targets to design new molecules with a predicted specific fit. slideshare.net

Recent advancements, such as the development of AI models like AlphaFold 3, have significantly enhanced the capabilities of rational drug design by providing accurate predictions of biomolecular structures and their interactions. isomorphiclabs.com These models allow for a more detailed understanding of how a drug like this compound interacts with the β2-adrenergic receptor at an atomic level. isomorphiclabs.com

Structure-Based Drug Design Methodologies

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the target macromolecule, typically a protein, to design and optimize drug candidates. drugdiscoverynews.comgardp.org This method is instrumental in developing compounds like this compound that bind with high affinity and specificity to the β2-adrenergic receptor. wikipedia.orgnih.gov The availability of the crystal structure of the β2-adrenergic receptor provides a detailed framework for analyzing ligand recognition and designing novel agonists. nih.gov

The SBDD process generally involves:

Target Preparation : Obtaining a high-resolution 3D structure of the target protein, in this case, the β2-adrenergic receptor. nih.gov This can be achieved through experimental techniques like X-ray crystallography or cryo-electron microscopy, or through computational methods like homology modeling. nih.govnih.gov

Binding Site Identification : Locating the active site or allosteric sites on the receptor where the drug molecule can bind. gardp.org

Docking and Scoring : Computationally placing potential drug candidates into the binding site and evaluating their binding affinity and mode of interaction. gardp.orgnih.gov

Lead Optimization : Iteratively modifying the chemical structure of promising compounds to improve their pharmacological properties. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. gardp.orgmdpi.com For this compound, docking simulations are used to model its interaction with the β2-adrenergic receptor's binding pocket. wikipedia.orgnih.gov These simulations provide insights into the binding mode and affinity, helping to understand the key interactions that stabilize the drug-receptor complex. nih.gov

The interaction between a ligand like this compound and its receptor involves various non-covalent forces, including:

Hydrogen Bonds : Crucial for the specificity and stability of the interaction. nih.gov

Hydrophobic Interactions : Significant in the binding of non-polar parts of the ligand.

Van der Waals Forces : Contribute to the close packing of atoms at the interface. researchgate.net

Molecular dynamics (MD) simulations are often used in conjunction with docking to study the dynamic behavior of the ligand-receptor complex over time, providing a more realistic representation of the binding event. frontiersin.orgespublisher.com These simulations can reveal conformational changes in both the ligand and the receptor upon binding, which is critical for understanding the mechanism of receptor activation. plos.org

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| Hydrogen Bonds | Directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Key for specific recognition and anchoring of this compound within the β2-adrenergic receptor binding site. |

| Hydrophobic Interactions | Tendency of non-polar molecules to aggregate in aqueous solution. | Important for the binding of the non-polar regions of this compound to hydrophobic pockets in the receptor. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | Contribute significantly to the binding energy and orientation of this compound. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Provide additional stability to the this compound-receptor complex through close atomic contacts. |

The binding site of the β2-adrenergic receptor is a well-characterized pocket within the transmembrane helices. nih.gov Analysis of this site is crucial for designing selective agonists. nih.gov The binding pocket for catecholamine agonists involves key residues that form hydrogen bonds and other interactions with the ligand. nih.gov For instance, serine residues in the fifth transmembrane helix are important for activation by catecholamines. nih.gov

"Hotspots" are specific regions within the binding site that contribute disproportionately to the binding free energy. utdallas.edu Identifying these hotspots allows medicinal chemists to focus on modifying the ligand to maximize interactions with these key residues. Computational methods like molecular field analysis can identify promising areas for ligand docking and de novo design. utdallas.edu For this compound and its analogs, targeting these hotspots can lead to increased potency and selectivity. Studies have shown that even small structural modifications can lead to significant differences in binding and activation, highlighting the importance of detailed binding site analysis. nih.gov

Ligand-Based Drug Design Approaches

When the three-dimensional structure of a target is not available, ligand-based drug design (LBDD) methods are employed. nih.govgardp.org These approaches rely on the knowledge of molecules that are known to interact with the target of interest. biosolveit.de The fundamental principle is that molecules with similar structures are likely to have similar biological activities. nih.gov

Key LBDD methods include:

Pharmacophore Modeling : This involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. nih.gov A pharmacophore model for β2-adrenergic agonists would include features like hydrogen bond donors and acceptors, and aromatic rings, arranged in a specific spatial orientation.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models can be used to predict the activity of new, unsynthesized compounds.

For this compound analogs, LBDD can be used to design new molecules with improved properties by ensuring they fit the established pharmacophore model and have favorable QSAR predictions.

| LBDD Method | Principle | Application to this compound Analogs |

|---|---|---|

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity. nih.gov | Designing new analogs that possess the key features required for β2-adrenergic receptor activation. |

| QSAR | Correlates chemical structure with biological activity using mathematical models. nih.gov | Predicting the potency of novel this compound analogs before synthesis. |

| Molecular Similarity Searching | Finds new molecules that are structurally similar to known active compounds. biosolveit.de | Identifying potential new lead compounds from large chemical databases. |

Virtual Screening Techniques

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mmsl.czresearchgate.net VS can be either structure-based or ligand-based.

Structure-Based Virtual Screening (SBVS) : This involves docking a large number of compounds into the 3D structure of the target protein and ranking them based on their predicted binding affinity. researchgate.net This is a powerful method when a high-quality structure of the target, such as the β2-adrenergic receptor, is available.

Ligand-Based Virtual Screening (LBVS) : This approach uses the structural information of known active ligands to screen for new compounds. biorxiv.org Methods include searching for molecules that are similar to a known active compound or that match a pharmacophore model. biorxiv.org

Both approaches can be used to identify novel scaffolds for this compound analogs, accelerating the discovery of new drug candidates. mdpi.com

Fragment-Based Drug Design Principles

Fragment-based drug design (FBDD) has emerged as an effective alternative to traditional high-throughput screening (HTS). nih.gov It starts with the identification of small, low-molecular-weight compounds, known as fragments, that bind weakly to the target protein. openaccessjournals.commdpi.com These fragments typically have a molecular weight of less than 300 Daltons. mdpi.com

The process of FBDD involves:

Fragment Screening : A library of fragments is screened for binding to the target protein using sensitive biophysical techniques like X-ray crystallography, nuclear magnetic resonance (NMR), or surface plasmon resonance. nih.govopenaccessjournals.com

Hit-to-Lead Optimization : Once a fragment hit is identified, it is optimized into a more potent lead compound. This can be achieved through several strategies:

Fragment Growing : Extending the fragment to pick up additional interactions with the binding site. mdpi.com

Fragment Linking : Connecting two or more fragments that bind to adjacent sites. mdpi.com

Fragment Merging : Combining the features of overlapping fragments into a single molecule. mdpi.com

FBDD is particularly useful for developing drugs against challenging targets and can provide novel starting points for medicinal chemistry campaigns. nih.govsygnaturediscovery.com In the context of this compound, FBDD could be used to identify novel chemical moieties that interact with specific sub-pockets of the β2-adrenergic receptor, potentially leading to analogs with improved selectivity or pharmacokinetic properties.

Analytical Methodologies for Picumeterol Research

Chromatographic Techniques for Compound Separation and Quantification

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, used to separate, identify, and quantify components in a mixture. wikipedia.orgadvancechemjournal.combiomedpharmajournal.org It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. shimadzu.com Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column. wikipedia.org

Research indicates that Picumeterol (B1677864) can be purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). googleapis.comsemanticscholar.org While specific validated analytical methods for this compound are not extensively detailed in publicly available literature, methods developed for structurally similar β2-agonists, such as Formoterol (B127741), provide a framework for how this compound would likely be analyzed. These methods typically employ a reversed-phase approach, which is suitable for separating non-polar compounds. biomedpharmajournal.org

A typical RP-HPLC method for a related compound involves a C18 column as the stationary phase. nih.govrjptonline.org The mobile phase is often a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govasianpubs.org Isocratic elution (where the mobile phase composition remains constant) or gradient elution (where the composition is varied during the analysis) can be used to achieve optimal separation. google.com Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance; for similar compounds, this is often in the range of 215-242 nm. rjptonline.orgnih.gov

Table 1: Example HPLC Conditions for Analysis of a Structurally Related β2-Agonist (Formoterol)

| Parameter | Condition | Source |

|---|---|---|

| Instrument | HPLC with UV/PDA Detector | rjptonline.orgasianpubs.org |

| Column (Stationary Phase) | Develosil C18-5 (250 mm x 4.6 mm, 5 µm) | asianpubs.org |

| Mobile Phase | 20 mM KH2PO4 : Acetonitrile (65:35), pH 3.0 | asianpubs.org |

| Flow Rate | 1.2 mL/min | asianpubs.org |

| Detection Wavelength | 240 nm | asianpubs.org |

| Injection Volume | 50 µL | rjptonline.org |

| Column Temperature | 40°C | rjptonline.org |

This type of method allows for the accurate quantification of the main compound and the separation of any related substances or impurities. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is an analytical technique used to separate and analyze volatile compounds without decomposition. thermofisher.comorganomation.com In GC, the mobile phase is an inert gas (like helium or nitrogen) that carries the vaporized sample through a column. phenomenex.com The column contains a stationary phase, which can be a solid adsorbent (in gas-solid chromatography) or a liquid coated on an inert support (in gas-liquid chromatography). thermofisher.com Separation occurs as different compounds travel through the column at different speeds depending on their chemical and physical properties and their interaction with the stationary phase. phenomenex.com

A specific application mentioned for this compound is Inverse Gas Chromatography (IGC). googleapis.com IGC is a material characterization technique where the roles of the stationary and mobile phases are inverted compared to conventional GC. The material to be characterized, in this case, this compound, would be placed in the column as the stationary phase. A series of known volatile probe molecules are then injected, and their retention times are measured to characterize the surface and bulk properties of the stationary phase material.

For the quantitative analysis of this compound in biological samples, a GC-Mass Spectrometry (GC-MS) method would likely be employed, similar to methods used for other β2-agonists. wada-ama.org This would typically involve a derivatization step to increase the volatility and thermal stability of the this compound molecule before it is injected into the GC system. thermofisher.comwada-ama.org The mass spectrometer acts as a highly sensitive and specific detector, allowing for the identification and quantification of the analyte even at very low concentrations. libretexts.org

Table 2: General Parameters for GC-MS Analysis of Volatile Compounds

| Component | Description | Source |

|---|---|---|

| Injector | Heats the sample to vaporize it. Can operate in split or splitless mode depending on sample concentration. | thermofisher.com |

| Carrier Gas (Mobile Phase) | An inert gas, typically Helium, Nitrogen, or Hydrogen, to transport the sample through the column. | phenomenex.com |

| Column (Stationary Phase) | A long, thin fused silica (B1680970) capillary tube coated with a polymeric liquid stationary phase. | thermofisher.com |

| Oven | Controls the temperature of the column, which can be held constant or programmed to increase over time. | thermofisher.com |

| Detector | A Mass Spectrometer (MS) is commonly used for its high sensitivity and ability to provide structural information. | libretexts.org |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and low-cost separation technique widely used for qualitative analysis, such as monitoring reaction progress, identifying compounds in a mixture, and determining purity. libretexts.orgbc.edu It is performed on a plate coated with a thin layer of an adsorbent material (the stationary phase), most commonly silica gel. scribd.com The sample is spotted onto the plate, which is then placed in a sealed chamber with a solvent (the mobile phase). The solvent moves up the plate by capillary action, and separation occurs as different compounds travel at different rates based on their affinity for the stationary and mobile phases. libretexts.org

The use of TLC has been noted in patent literature in the context of synthesizing and analyzing mixtures containing β2-agonists, including this compound. google.comgoogle.com In these applications, silica gel TLC plates are used to monitor the progress of chemical reactions. google.com By spotting the starting material, the reaction mixture, and a co-spot of both, one can visually assess the consumption of the reactant and the formation of the product under UV light or after staining. libretexts.org

The retention factor (Rf), which is the ratio of the distance traveled by the sample to the distance traveled by the solvent front, is a key parameter used to identify compounds. libretexts.org

Table 3: General Procedure for Thin-Layer Chromatography

| Step | Description | Source |

|---|---|---|

| 1. Plate Preparation | A line is drawn with a pencil near the bottom of a silica gel plate. | bc.edu |

| 2. Spotting | A small amount of the sample, dissolved in a volatile solvent, is applied to the line using a capillary tube. | libretexts.org |

| 3. Development | The plate is placed in a sealed chamber containing a suitable mobile phase. The solvent moves up the plate via capillary action. | scribd.com |

| 4. Visualization | After the solvent front nears the top of the plate, the plate is removed and dried. Colorless spots are visualized, often using a UV lamp or an iodine chamber. | bc.edu |

| 5. Analysis | The Retention Factor (Rf) for each spot is calculated and compared to standards if available. | libretexts.org |

Capillary Chromatography

Capillary Chromatography, in the context of modern pharmaceutical analysis, often refers to Capillary Electrophoresis (CE). CE is a highly efficient separation technique performed in narrow-bore capillaries. wikipedia.orgsciex.com Separation is driven by the application of a high voltage across the capillary, which is filled with an electrolyte solution (background electrolyte). wikipedia.org Analytes migrate at different velocities depending on their charge-to-size ratio, allowing for their separation. sciex.com

The application of CE for the analysis of this compound has been specifically documented. chromatographytoday.comchromatographytoday.com Research has demonstrated the separation of the racemic mixture of this compound into its individual enantiomers using chiral CE. chromatographytoday.comchromatographytoday.com This is particularly important for chiral drugs, where different enantiomers can have different pharmacological activities.

One study details the conditions for achieving a baseline separation (with a resolution greater than 2) of this compound and its (S)-enantiomer. researchgate.net This was accomplished using a background electrolyte at an optimal pH of 4.0, prepared from citric acid and sodium acetate. researchgate.net Such methods are crucial for controlling the optical purity of the drug substance. researchgate.net

Table 4: Reported Conditions for Chiral Separation of this compound by Capillary Electrophoresis

| Parameter | Condition | Source |

|---|---|---|

| Technique | Chiral Capillary Electrophoresis | chromatographytoday.comchromatographytoday.com |

| Analyte | This compound and its (S)-enantiomer | researchgate.net |

| Background Electrolyte | 0.1 M Citric acid and 0.2 M Sodium acetate | researchgate.net |

| pH | 4.0 | researchgate.net |

| Result | Baseline separation with resolution > 2 | researchgate.net |

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopy is the study of the interaction between matter and electromagnetic radiation. rsc.org It is a powerful tool for determining the structure and concentration of chemical substances by measuring the light that is absorbed, emitted, or scattered by the sample. rsc.org

Infrared (IR) Spectrophotometry

Infrared (IR) spectroscopy is an analytical technique used to identify chemical compounds based on how they absorb infrared radiation. labcompare.com When IR radiation is passed through a sample, the covalent bonds within the molecules vibrate at specific frequencies. savemyexams.com The absorption of IR radiation occurs when the frequency of the radiation matches the natural vibrational frequency of a bond, resulting in an absorption peak in the IR spectrum. specac.com Because different functional groups absorb at characteristic frequencies, the IR spectrum provides a unique "fingerprint" of a molecule, allowing for its identification. specac.com

Based on the structure of this compound, characteristic absorption bands would be expected for its functional groups.

Table 5: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Amine/Alcohol | O-H / N-H stretch | 3100 - 3500 (broad) | specac.com |

| Aromatic Ring | C-H stretch | 3000 - 3100 | specac.com |

| Aromatic Ring | C=C stretch | 1450 - 1650 (several peaks) | savemyexams.com |

| Alkyl groups | C-H stretch | 2850 - 2970 | specac.com |

| Ether | C-O stretch | 1000 - 1300 | savemyexams.com |

| Formamide | C=O stretch | 1630 - 1820 | savemyexams.com |

The region from 500 to 1500 cm⁻¹, known as the fingerprint region, contains many complex vibrations that are unique to the entire molecular structure, further confirming the identity of the compound. libretexts.org

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy is an analytical technique that measures the absorption of ultraviolet light by a substance. longdom.org This absorption is dependent on the electronic structure of the molecules involved. longdom.org For a compound to be UV active, it must contain a chromophore, which is a part of the molecule that absorbs light in the UV-visible region. The analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. researchgate.net

In the context of this compound, its aromatic ring systems and conjugated double bonds act as chromophores, making it suitable for analysis by UV spectroscopy. This technique is primarily used for the quantitative analysis of this compound in solution, for instance, to determine its concentration in bulk drug samples or formulated products. hunterlab.com By scanning the sample over a range of UV wavelengths, an absorption spectrum is generated, which shows the wavelength of maximum absorbance (λmax). This λmax is a characteristic feature of the compound under specific solvent conditions. A calibration curve can be constructed by measuring the absorbance of a series of solutions with known concentrations of this compound, which can then be used to determine the concentration of unknown samples. longdom.org

While specific experimental UV data for this compound is not extensively available in public literature, a typical analysis would yield the following type of data:

Table 1: Illustrative UV Spectroscopic Data for this compound

| Parameter | Illustrative Value | Description |

|---|---|---|

| λmax | ~280 nm | The wavelength at which the maximum amount of light is absorbed. This is influenced by the aromatic and conjugated systems in the molecule. |